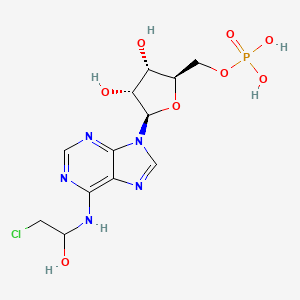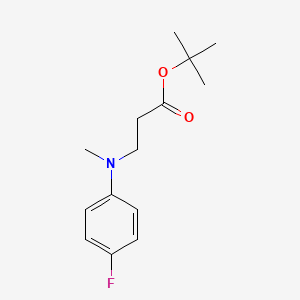
(-)-Carvomenthone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Carvomenthone is a naturally occurring monoterpene ketone found in essential oils of various plants, particularly in the mint family. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has a chiral center, and the (-)-enantiomer is the one most commonly found in nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(-)-Carvomenthone can be synthesized through several methods. One common approach involves the oxidation of (-)-carvomenthol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often extracted from essential oils through steam distillation followed by fractional distillation. This method leverages the volatility of the compound to separate it from other components in the essential oil. The purity of the extracted this compound can be further enhanced through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Carvomenthone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carvomenthone oxide.
Reduction: Reduction of this compound can yield (-)-carvomenthol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Carvomenthone oxide.
Reduction: (-)-Carvomenthol.
Substitution: Various substituted carvomenthone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(-)-Carvomenthone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have explored its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (-)-carvomenthone involves its interaction with various molecular targets. In biological systems, it is believed to modulate ion channels and receptors, leading to its observed physiological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain pain receptors and pathways.
Comparación Con Compuestos Similares
(-)-Carvomenthone is similar to other monoterpenes such as menthone, pulegone, and carvone. it is unique in its specific stereochemistry and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
List of Similar Compounds
Menthone: Another monoterpene ketone with a similar structure but different stereochemistry.
Pulegone: A monoterpene ketone with a different arrangement of functional groups.
Carvone: A monoterpene with a similar structure but containing a different functional group (a ketone vs. an aldehyde).
Propiedades
Número CAS |
13163-73-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
GCRTVIUGJCJVDD-IUCAKERBSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](CC1=O)C(C)C |
SMILES canónico |
CC1CCC(CC1=O)C(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


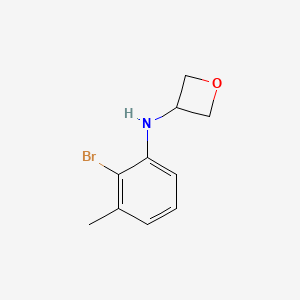
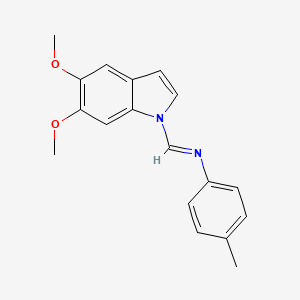
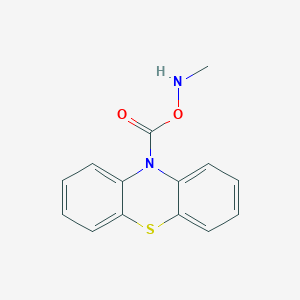
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
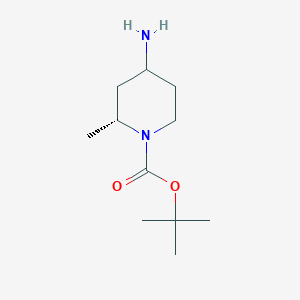

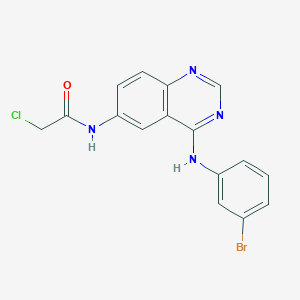
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)


